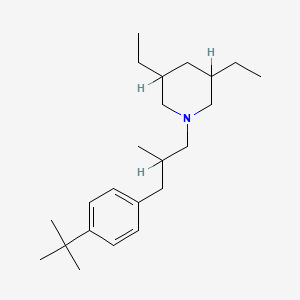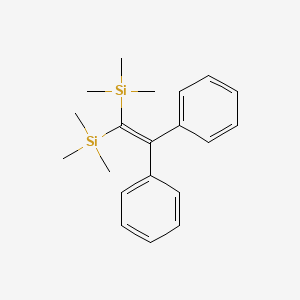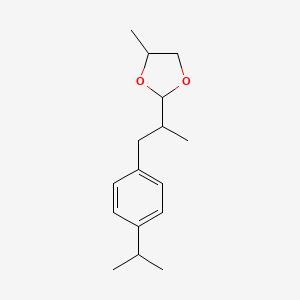
Cyclamen aldehyde propyleneglycol acetal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclamen aldehyde propyleneglycol acetal is an organic compound that belongs to the class of acetals. Acetals are formed by the reaction of an aldehyde or ketone with an alcohol. This compound is known for its stability and lack of reactivity in neutral to strongly basic environments, making it useful in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
Cyclamen aldehyde propyleneglycol acetal can be synthesized through the acetalization of cyclamen aldehyde with propylene glycol. The reaction typically requires an acid catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions to remove water and drive the reaction to completion . The general reaction scheme is as follows:
Cyclamen aldehyde+Propylene glycolAcid catalystCyclamen aldehyde propyleneglycol acetal+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The use of continuous reactors and efficient water removal systems, such as Dean-Stark traps or molecular sieves, ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
Cyclamen aldehyde propyleneglycol acetal primarily undergoes hydrolysis and transacetalization reactions. Hydrolysis occurs in the presence of aqueous acid, reverting the acetal back to the original aldehyde and alcohol . Transacetalization involves the exchange of the acetal group with another alcohol under acidic conditions .
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) at room temperature.
Transacetalization: Acid catalyst (e.g., p-toluenesulfonic acid) with an excess of the new alcohol.
Major Products Formed
Hydrolysis: Cyclamen aldehyde and propylene glycol.
Transacetalization: New acetal and the original alcohol.
科学的研究の応用
Cyclamen aldehyde propyleneglycol acetal has various applications in scientific research, particularly in organic synthesis and medicinal chemistry. It is used as a protecting group for aldehydes and ketones, allowing selective reactions to occur without interference from the carbonyl group . Additionally, its stability makes it valuable in the synthesis of complex organic molecules and pharmaceuticals .
作用機序
The mechanism of action for cyclamen aldehyde propyleneglycol acetal involves the formation of a stable acetal linkage, which protects the carbonyl group from nucleophilic attack. The process begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, leading to the formation of a hemiacetal. Subsequent protonation and removal of water result in the formation of the acetal .
類似化合物との比較
Similar Compounds
- Benzaldehyde dimethyl acetal
- Acetaldehyde diethyl acetal
- Cinnamaldehyde diethyl acetal
Uniqueness
Cyclamen aldehyde propyleneglycol acetal is unique due to its specific structure, which imparts distinct stability and reactivity characteristics. Compared to other acetals, it offers enhanced stability in neutral to basic environments, making it particularly useful in protecting sensitive aldehyde groups during complex synthetic procedures .
特性
CAS番号 |
73987-12-9 |
|---|---|
分子式 |
C16H24O2 |
分子量 |
248.36 g/mol |
IUPAC名 |
4-methyl-2-[1-(4-propan-2-ylphenyl)propan-2-yl]-1,3-dioxolane |
InChI |
InChI=1S/C16H24O2/c1-11(2)15-7-5-14(6-8-15)9-12(3)16-17-10-13(4)18-16/h5-8,11-13,16H,9-10H2,1-4H3 |
InChIキー |
NZDDMOIJDSXEJC-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)C(C)CC2=CC=C(C=C2)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


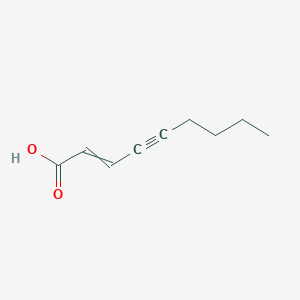

silane](/img/structure/B14446906.png)
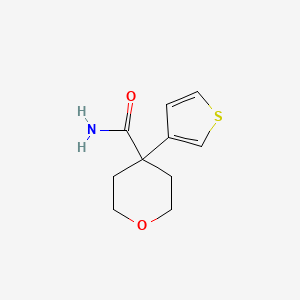
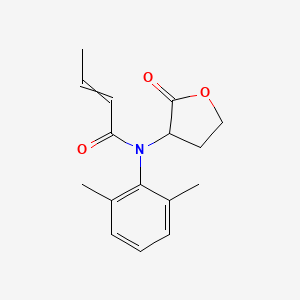
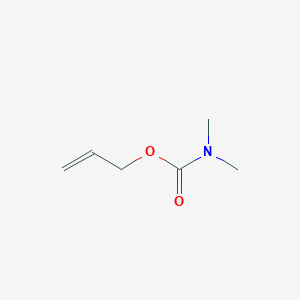


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


